



# Application Notes and Protocols: Aldara (Imiquimod)-Induced Psoriasis Model in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The topical application of Aldara™ cream, containing the active ingredient **imiquimod**, is a widely utilized and robust method for inducing psoriasis-like skin inflammation in mice.[1][2][3] **Imiquimod** is a Toll-like receptor 7 (TLR7) and TLR8 agonist that potently activates the innate immune system.[2][4] This model recapitulates many key features of human plaque psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and the characteristic infiltration of immune cells. Mechanistically, the **imiquimod**-induced inflammation is heavily dependent on the IL-23/IL-17 signaling axis, a critical pathway in human psoriasis pathogenesis. This convenient and cost-effective model is invaluable for studying disease mechanisms and for the preclinical evaluation of novel therapeutics for psoriasis.

## **Mechanism of Action**

**Imiquimod** activates TLR7 on dendritic cells, leading to their maturation and the production of pro-inflammatory cytokines, including IL-23 and TNF-α. IL-23, in turn, promotes the expansion and activation of Th17 cells, which are major producers of IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, inducing their hyperproliferation and the production of chemokines that recruit neutrophils and other immune cells to the skin, thereby amplifying the inflammatory cascade.



## **Data Presentation**

Table 1: Macroscopic and Histological Changes in the

Aldara-Induced Psoriasis Model

| Parameter                   | Control Group<br>(Vehicle)     | Aldara-Treated<br>Group                                                          | Reference |
|-----------------------------|--------------------------------|----------------------------------------------------------------------------------|-----------|
| Macroscopic Score<br>(PASI) |                                |                                                                                  |           |
| Erythema Score (0-4)        | 0                              | 3.25 ± 1.56 to 9.81 ± 0.84                                                       |           |
| Scaling Score (0-4)         | 0                              | Progressively increases over 7 days                                              | •         |
| Thickness Score (0-4)       | 0                              | Progressively increases over 7 days                                              |           |
| Ear Thickness (mm)          | ~0.20                          | ~0.35 - 0.45 after 6-8<br>days                                                   |           |
| Epidermal Thickness<br>(μm) | 20.04 ± 3.68                   | 49.79 ± 14.16 to 85.62<br>± 17.55                                                |           |
| Histological Features       | Normal epidermis and<br>dermis | Acanthosis, parakeratosis, Munro's microabscesses, inflammatory cell infiltrates |           |

**Table 2: Systemic and Cellular Changes in the Aldara- Induced Psoriasis Model** 



| Parameter                             | Control Group<br>(Vehicle) | Aldara-Treated<br>Group                                                                    | Reference |
|---------------------------------------|----------------------------|--------------------------------------------------------------------------------------------|-----------|
| Spleen Weight (g)                     | 0.09 ± 0.02                | 0.215 ± 0.03                                                                               |           |
| Spleen Weight to<br>Body Weight Ratio | 0.004 ± 0.0008             | 0.010 ± 0.002                                                                              |           |
| Key Cytokine Upregulation (Skin)      | Baseline                   | IL-1β, IL-6, IL-17A, IL-<br>23                                                             |           |
| Key Cytokine Upregulation (Serum)     | Baseline                   | TNF-α, IL-17A                                                                              |           |
| Immune Cell Infiltrates<br>(Skin)     | Resident immune<br>cells   | Neutrophils,<br>Monocytes/Macropha<br>ges, Dendritic Cells,<br>CD4+ T cells, γδ T<br>cells |           |

## **Experimental Protocols**

## **Protocol 1: Induction of Psoriasis-like Skin Inflammation**

#### Materials:

- Aldara<sup>™</sup> cream (5% imiquimod)
- Vehicle control cream (e.g., Vaseline or a non-toxic lanolin-derived cream)
- Electric shaver and depilatory cream
- Weighing scale
- Male or female BALB/c or C57BL/6 mice (8-12 weeks old)

#### Procedure:

 One day prior to the first treatment, anesthetize the mice and shave the dorsal skin over a 2x2 cm area.



- Apply a depilatory cream to the shaved area for 1-2 minutes to remove any remaining hair, then gently wipe and rinse with water. Allow the skin to recover for 24 hours.
- On Day 0, and for 5-7 consecutive days, topically apply a consistent daily dose of 62.5 mg of Aldara™ cream to the shaved back skin. This is equivalent to 3.125 mg of active imiquimod.
- For control animals, apply an equivalent amount of vehicle cream to the shaved back skin.
- Optionally, a daily dose of Aldara™ cream can also be applied to one ear to assess ear thickness as a disease parameter.

## **Protocol 2: Assessment of Disease Severity**

#### Materials:

- Digital caliper
- Scoring guidelines (modified Psoriasis Area and Severity Index PASI)

## Procedure:

- Daily Monitoring: Record the body weight of each mouse daily. Significant weight loss can be an indicator of systemic inflammation.
- Ear Thickness: If applicable, measure the thickness of the Aldara-treated and untreated ears daily using a digital caliper.
- PASI Scoring: Score the severity of the back skin inflammation daily based on three
  parameters: erythema (redness), scaling, and induration (thickness). Each parameter is
  scored on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).
   The cumulative PASI score is the sum of the individual scores (ranging from 0 to 12).

## Protocol 3: Tissue Collection and Processing for Histology

#### Materials:

Surgical tools



- 10% neutral buffered formalin
- Paraffin embedding station
- Microtome
- Glass slides
- · Hematoxylin and Eosin (H&E) staining reagents

#### Procedure:

- At the experimental endpoint, euthanize the mice.
- Excise the treated back skin and/or ears.
- Fix the tissue samples in 10% neutral buffered formalin for 24 hours.
- Process the fixed tissues and embed them in paraffin.
- Cut 5 μm sections using a microtome and mount them on glass slides.
- Deparaffinize and rehydrate the sections.
- Perform standard H&E staining to visualize the tissue morphology.
- Examine the stained sections under a microscope for epidermal thickness, parakeratosis, and immune cell infiltration.

## **Protocol 4: RNA Extraction from Skin Tissue**

#### Materials:

- TRIzol reagent or similar RNA extraction kit (e.g., Qiagen RNeasy Kit)
- Homogenizer (e.g., bead beater or rotor-stator)
- RNase-free tubes and reagents



Spectrophotometer (e.g., NanoDrop)

#### Procedure:

- Excise the skin tissue at the experimental endpoint and immediately snap-freeze it in liquid nitrogen to prevent RNA degradation.
- Weigh the frozen tissue and add it to a tube containing TRIzol or a suitable lysis buffer (typically 1 ml per 50-100 mg of tissue).
- Homogenize the tissue thoroughly using a bead beater or a rotor-stator homogenizer while keeping the sample cold.
- Proceed with the RNA extraction according to the manufacturer's protocol for the chosen reagent or kit. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.
- Resuspend the RNA pellet in RNase-free water.
- Assess the RNA quality and quantity using a spectrophotometer. Look for A260/280 ratios between 1.8 and 2.0.

# Protocol 5: Preparation of Single-Cell Suspensions for Flow Cytometry

#### Materials:

- RPMI 1640 medium
- · Collagenase D
- DNase I
- 70 μm cell strainers
- FACS buffer (PBS with 2% FBS)
- Red blood cell lysis buffer



### Procedure:

- Excise the skin tissue and place it in ice-cold RPMI medium.
- · Mince the tissue into small pieces using scissors.
- Digest the tissue in RPMI medium containing Collagenase D and DNase I for 60-90 minutes at 37°C with gentle agitation.
- Neutralize the enzymatic digestion with excess RPMI medium containing FBS.
- Filter the cell suspension through a 70  $\mu m$  cell strainer to remove any remaining tissue debris.
- Centrifuge the cells and resuspend the pellet in FACS buffer.
- If necessary, treat the cells with red blood cell lysis buffer.
- Count the cells and adjust the concentration for antibody staining. The single-cell suspension
  is now ready for staining with fluorescently labeled antibodies against immune cell surface
  markers (e.g., CD45, CD3, CD4, CD11b, Gr-1) for analysis by flow cytometry.

## **Visualizations**





Click to download full resolution via product page

Caption: TLR7 Signaling Pathway in Aldara-Induced Psoriasis.





Click to download full resolution via product page

Caption: Experimental Workflow for the Aldara-Induced Psoriasis Model.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 3. mlm-labs.com [mlm-labs.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Aldara (Imiquimod)-Induced Psoriasis Model in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671794#using-aldara-cream-for-psoriasis-model-in-mice]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com